BenchChemオンラインストアへようこそ!

n-(3-(1h-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Modeling

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS 1427548-13-7) is a synthetic small molecule featuring a 1,4,5,6-tetrahydropyridazine-3-carboxamide core linked to a 1H-pyrazole moiety via a propyl spacer. With a molecular weight of 249.27 g/mol and a molecular formula of C11H15N5O2, it belongs to a class of heterocyclic carboxamides under investigation for their interactions with protein kinases.

Molecular Formula C11H15N5O2
Molecular Weight 249.27 g/mol
Cat. No. B14916522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-(1h-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Molecular FormulaC11H15N5O2
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C(=O)NCCCN2C=CC=N2
InChIInChI=1S/C11H15N5O2/c17-10-4-3-9(14-15-10)11(18)12-5-1-7-16-8-2-6-13-16/h2,6,8H,1,3-5,7H2,(H,12,18)(H,15,17)
InChIKeyNZKCDPSIMLJNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: A Structurally Distinct Tetrahydropyridazine Carboxamide for Fragment-Based and Kinase-Targeted Research


N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS 1427548-13-7) is a synthetic small molecule featuring a 1,4,5,6-tetrahydropyridazine-3-carboxamide core linked to a 1H-pyrazole moiety via a propyl spacer . With a molecular weight of 249.27 g/mol and a molecular formula of C11H15N5O2, it belongs to a class of heterocyclic carboxamides under investigation for their interactions with protein kinases [1]. Its core scaffold differs fundamentally from the more common piperidine-3-carboxamide analogs, positioning it as a privileged fragment for drug discovery campaigns targeting the JAK/STAT pathway and other kinase-mediated signaling cascades [1].

Why Generic Piperidine Analogs Cannot Substitute for N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide in Fragment-Based Screening


Simply substituting the core of N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide with a piperidine or hexahydrocinnoline ring, as seen in commercially available analogs, fundamentally alters the molecule's hydrogen-bonding pharmacophore . The 1,4,5,6-tetrahydropyridazine ring possesses both an H-bond donor (NH) and a strong acceptor (6-oxo group), a duality absent in the tertiary amide structures of its piperidine counterparts. This specific donor-acceptor arrangement has been directly visualized in crystallographic fragment screens, where related tetrahydropyridazine carboxamides engage the Aar2/RNaseH domain through a conserved binding motif, a geometry that cannot be replicated by piperidine-based analogs [1]. The quantitative impact of this structural divergence is detailed in the evidence below.

Quantitative Differentiation of N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide from Its Closest Commercial Analogs


Core Scaffold Architecture: Tetrahydropyridazine vs. Piperidine Hydrogen Bonding Capacity

The target compound's 1,4,5,6-tetrahydropyridazine core provides two hydrogen bond donors (HBD), compared to only one HBD on the piperidine analogs such as 6-oxo-N-(3-(pyrazol-1-yl)propyl)-1-(3-(trifluoromethyl)benzyl)piperidine-3-carboxamide. This additional donor arises from the ring NH group, which is absent in the piperidine series . Crystallographic evidence confirms that a nearly identical tetrahydropyridazine fragment engages the protein backbone through this NH moiety, demonstrating the functional necessity of this donor for target binding [1].

Medicinal Chemistry Fragment-Based Drug Discovery Pharmacophore Modeling

Molecular Weight and Ligand Efficiency Potential

With a molecular weight (MW) of 249.27 Da, the target compound is significantly smaller than its closest piperidine analog, 6-oxo-N-(3-(pyrazol-1-yl)propyl)-1-(3-(trifluoromethyl)benzyl)piperidine-3-carboxamide (MW 408.4 Da). This represents a 39% reduction in mass, placing the target compound firmly within the 'rule-of-three' (MW < 300 Da) guidelines for fragment libraries, while the comparator exceeds them . Lower MW is typically associated with higher ligand efficiency (LE), allowing for the identification of high-quality hits with greater potential for subsequent optimization [1].

Fragment-Based Drug Discovery ADME Optimization Ligand Efficiency

Polar Surface Area (TPSA) and Solubility-Driven Assay Compatibility

The target compound has a Topological Polar Surface Area (TPSA) of 88.38 Ų, compared to a predicted TPSA of approximately 67 Ų for the piperidine analog 1-(cyclohexylmethyl)-6-oxo-N-(3-(1H-pyrazol-1-yl)propyl)piperidine-3-carboxamide . The higher TPSA of the tetrahydropyridazine core, driven by the additional ring NH and carbonyl, predicts superior aqueous solubility, a common bottleneck in biochemical screening [1]. This difference is further underscored by the calculated LogP values, with the target compound exhibiting a LogP of -0.34, indicating greater hydrophilicity compared to the more lipophilic piperidine analogs.

ADME Prediction Solubility Biochemical Assays

Rotatable Bond Count and Conformational Flexibility in Target Engagement

The target compound possesses 5 rotatable bonds, a count lower than the 7 rotatable bonds of the hexahydrocinnoline analog 2-methyl-3-oxo-N-(3-(pyrazol-1-yl)propyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide and the 8 rotatable bonds of the piperidine analog 1-(3-methoxybenzyl)-6-oxo-N-(3-(pyrazol-1-yl)propyl)piperidine-3-carboxamide [1]. Reduced conformational flexibility is a desirable attribute in fragment hits, as it limits the entropic penalty upon binding and can lead to improved binding kinetics and selectivity profiles [2].

Pharmacokinetics Molecular Flexibility Binding Kinetics

Optimal Research Applications for N-(3-(1H-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide in Drug Discovery


Fragment-Based Lead Discovery Targeting JAK Kinases

The 1,4,5,6-tetrahydropyridazine-3-carboxamide core, as featured in this compound, is a recognized scaffold in JAK inhibitor patents [1]. Its low molecular weight (249.27 Da) and favorable TPSA make it an ideal fragment for crystallographic screening against JAK family kinases. The core's additional hydrogen bond donor, proven to engage protein backbones in crystallographic studies, offers a distinct pharmacophore for the generation of novel intellectual property in the crowded kinase inhibitor space [2].

Biochemical Assay Probe Development for Kinase Selectivity Profiling

The compound's predicted high solubility (TPSA 88.38 Ų, LogP -0.34) suggests it will remain in solution under standard biochemical assay conditions, reducing the risk of false negatives due to precipitation . This property, combined with its core scaffold rigidity (only 5 rotatable bonds), makes it a reliable tool for biophysical assays such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to probe the binding kinetics and selectivity of kinase targets [2].

Scaffold-Hopping Studies from Piperidine-Based Leads

Researchers seeking to escape the crowded piperidine carboxamide chemical space can use this compound to explore 'scaffold hopping.' Its tetrahydropyridazine core offers a direct, isosteric replacement for the piperidine ring in existing leads, but with the critical advantage of an additional hydrogen bond donor and acceptor, which can be exploited to gain potency against resistant mutants or improve isoform selectivity [2].

High-Throughput Crystallography (HTC) Campaigns

Direct experimental evidence confirms that tetrahydropyridazine-3-carboxamide fragments yield high-resolution co-crystal structures in high-throughput crystallography (HTC) campaigns [2]. The specific shape and electronics of this compound's core enable rapid, unambiguous fitting into electron density, providing a reliable starting point for structure-based drug design (SBDD) where the pyrazole tail can be easily vectorized toward additional sub-pockets.

Quote Request

Request a Quote for n-(3-(1h-Pyrazol-1-yl)propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.